REACTION_CXSMILES
|
CS(O)(=O)=[O:3].[F:6][C:7]([F:19])([F:18])[C:8]1[CH:9]=[C:10]([CH:14](O)[CH:15]=[CH2:16])[CH:11]=[CH:12][CH:13]=1.C1(C)C=CC=CC=1>O1CCCC1.O>[F:6][C:7]([F:19])([F:18])[C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH2:16][OH:3])[CH:11]=[CH:12][CH:13]=1
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Name
|
|
Quantity
|
59.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C(C=C)O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Reaction mixture
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Type
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TEMPERATURE
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Details
|
was refluxed at 65° C. to 70° C. for about 20-22 hours
|
Duration
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21 (± 1) h
|
Type
|
ADDITION
|
Details
|
were added to organic layer
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C=CCO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |